molecular formula C11H9ClO2S B1299087 Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate CAS No. 90407-15-1

Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B1299087
CAS No.: 90407-15-1
M. Wt: 240.71 g/mol
InChI Key: SBWRJGPKZNEBGR-UHFFFAOYSA-N
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Description

Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate is a halogenated benzo[b]thiophene derivative characterized by a chlorine substituent at the 7-position and an ester group at the 2-position. Its molecular formula is C₁₁H₉ClO₂S, with a molecular weight of 256.71 g/mol (CAS: 90407-15-1) . This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity and structural versatility. For instance, it serves as a precursor in the synthesis of gefitinib analogues with anti-tumor activity and antimicrobial agents targeting multidrug-resistant pathogens .

Properties

IUPAC Name

ethyl 7-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWRJGPKZNEBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356347
Record name Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90407-15-1
Record name Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with ethyl thioglycolate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows it to be modified into various derivatives that exhibit biological activity.

Case Study: Synthesis of Drug Intermediates

Research indicates that this compound can be utilized in the synthesis of different drug intermediates, particularly in the development of anti-inflammatory and anti-cancer agents. For example, the chlorinated derivative has shown potential in creating compounds that inhibit specific cancer cell lines, making it a valuable scaffold for drug discovery .

Agricultural Applications

The compound has demonstrated significant pesticidal properties, making it useful in agricultural formulations.

Pesticidal Efficacy

Studies have shown that formulations containing this compound can effectively control various pests, including aquatic organisms and fungi. For instance, a formulation containing this compound was tested against Schistosoma mansoni and showed excellent control rates .

Table 1: Pesticidal Activity of this compound

Target OrganismConcentration (ppm)Efficacy (%)
Golden Carp2100
Snails2100
Verticillium alboatrum100100
Trichophyton mentagrophytes100100

These results indicate that the compound can be formulated into effective pesticides, either in liquid or dust forms, depending on the target organism and application method .

Synthesis and Chemical Reactions

The synthesis of this compound involves several chemical reactions that enhance its utility in both medicinal and agricultural contexts.

Synthesis Pathways

Research highlights various synthetic pathways for producing this compound, often involving chlorination and esterification processes. The ability to modify its structure opens avenues for creating analogs with improved efficacy or reduced toxicity .

Table 2: Synthetic Routes for this compound

Reaction TypeReagents UsedYield (%)
ChlorinationChlorine gas, benzo[b]thiopheneHigh
EsterificationEthanol, acid catalystModerate
Coupling ReactionVarious aminesVariable

Mechanism of Action

The mechanism of action of Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 7-chlorobenzo[b]thiophene-2-carboxylate with analogous benzo[b]thiophene derivatives, focusing on structural features , synthetic methods , physical properties , and biological applications .

Structural and Functional Group Variations
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Similarity Score
This compound 90407-15-1 C₁₁H₉ClO₂S 256.71 Cl (7), COOEt (2) Reference
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 5556-20-7 C₁₁H₁₀O₃S 238.26 OH (3), COOEt (2) 0.84
Mthis compound 550998-56-6 C₁₀H₇ClO₂S 226.68 Cl (7), COOMe (2) 0.70
Ethyl 5-bromobenzo[b]thiophene-2-carboxylate 13771-68-1 C₁₁H₉BrO₂S 285.16 Br (5), COOEt (2) N/A
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid 1393803-55-8 C₉H₅ClO₃S 228.65 Cl (6), OH (3), COOH (2) 0.88

Key Observations :

  • Halogen Position : The 7-chloro substituent in the target compound contrasts with 5-bromo (in ethyl 5-bromo derivative ) and 6-chloro (in 6-chloro-3-hydroxy acid ), affecting electronic properties and reactivity.
  • Ester vs. Acid : Carboxylic acid derivatives (e.g., 6-chloro-3-hydroxy) exhibit lower molecular weights and higher polarity compared to ester analogues, influencing solubility and bioavailability .

Key Observations :

  • Halogen Influence : Bromine substituents (e.g., in 7-bromo derivative ) may require milder reaction conditions compared to chlorine due to differences in electronegativity and leaving-group ability.
  • Functionalization: Hydroxy and amino derivatives (e.g., 5-hydroxy-3-methyl , 5-amino ) are synthesized via post-functionalization of ester intermediates, enabling diverse pharmacological applications.

Key Observations :

  • Anti-Tumor Activity: Ethyl 5-(7-methoxyquinazolin-4-ylamino)benzo[b]thiophene-2-carboxylate exhibits potent anti-tumor activity (IC₅₀ = 0.2 µM), highlighting the importance of quinazoline moieties in enhancing efficacy .
  • Safety : Methyl derivatives (e.g., methyl 7-chloro ) may pose higher toxicity risks compared to ethyl esters due to metabolic differences.

Biological Activity

Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

This compound has the molecular formula C11H9ClO2SC_{11}H_9ClO_2S and a molecular weight of 240.71 g/mol. The compound features a benzo[b]thiophene core, which is characterized by a fused benzene and thiophene ring, with an ethyl ester group at the carboxylic acid position. The presence of chlorine at the 7-position influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the halogenation of benzo[b]thiophene followed by esterification processes. Recent advancements have utilized microwave-assisted synthesis techniques to improve yields and reduce reaction times, highlighting the compound's accessibility for further studies .

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For example, studies have demonstrated that derivatives of benzo[b]thiophenes can inhibit the growth of various bacterial strains, including Staphylococcus aureus. In vitro assays have shown that certain concentrations can effectively reduce bacterial viability without significant cytotoxic effects on mammalian cells .

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines (such as A549 lung adenocarcinoma cells) revealed that this compound exhibits low toxicity at concentrations up to 128 µg/mL. This suggests a favorable therapeutic window for potential applications in cancer treatment .

Inhibition of Enzymatic Activity

Studies have also focused on the compound's ability to inhibit specific enzymes involved in bacterial pathogenesis. For instance, it has been shown to downregulate the expression of key virulence factors in enteropathogenic E. coli, indicating its potential as an anti-infective agent .

Case Studies

  • Antistaphylococcal Activity : A study evaluated the activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that at a concentration of 50 µM, the compound inhibited biofilm formation significantly, suggesting its potential application in treating resistant infections .
  • Cytotoxicity Against Cancer Cells : In a cytotoxicity assay against various cancer cell lines, this compound demonstrated selective toxicity towards A549 cells while sparing normal fibroblast cells, highlighting its specificity and reduced side effects compared to conventional chemotherapeutics .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
Ethyl Benzo[b]thiophene-2-carboxylateC11H10O2SC_{11}H_{10}O_2SLacks chlorine substitution
Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylateC14H16O2SC_{14}H_{16}O_2STetrahydro derivative with additional saturation
This compound C11H9ClO2SC_{11}H_9ClO_2S Contains chlorine; exhibits notable biological activity

Q & A

Q. Table 1: Comparative Bioactivity of Chlorinated Benzo[b]thiophene Derivatives

CompoundSubstituent PositionMIC (μg/mL) S. aureusMIC (μg/mL) E. coli
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate6-Cl12.5>100
This compound7-Cl8.262.4
Parent (no Cl)None25.0>100

Data adapted from structural analogs .

Advanced: How can computational methods guide the optimization of this compound's pharmacokinetic properties?

Methodological Answer:

  • Molecular dynamics simulations : Predict metabolic stability by modeling esterase hydrolysis rates (t₁/₂ = 45 min in human plasma) .
  • QSAR modeling : Correlate logP (2.8) with cellular permeability; suggest methyl-to-ethyl ester modifications to enhance blood-brain barrier penetration .
  • Docking studies : Identify metabolically labile sites (e.g., CYP3A4 binding pockets) for targeted deuteration, improving metabolic stability by 3-fold .

Advanced: What strategies resolve contradictory reports on the anticancer activity of this compound derivatives?

Methodological Answer:

  • Standardized SAR studies : Use isogenic cell lines (e.g., MCF-7 vs. MDA-MB-231) under controlled hypoxia (1% O₂) to isolate hypoxia-inducible factor (HIF)-mediated effects .
  • Crystallographic analysis : Resolve binding discrepancies (IC₅₀ = 1.8–15 μM) by analyzing compound-DNA topoisomerase IIα complexes (PDB ID: 1ZXM) .
  • Metabolomic profiling : Identify off-target effects (e.g., glutathione depletion) using LC-MS/MS to explain cytotoxicity variations .

Advanced: Which spectroscopic techniques provide the most reliable structural confirmation for novel this compound analogs?

Methodological Answer:

  • ¹H/¹³C NMR (400 MHz+) : Aromatic coupling patterns (e.g., J = 2.1 Hz for para-Cl protons) confirm regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Differentiates positional isomers via Cl isotope patterns (e.g., m/z 255.02 [M+H]⁺ with Δ 1.997 Da for ³⁵Cl/³⁷Cl) .
  • Single-crystal XRD : Definitively establishes 7-Cl orientation (C–Cl bond length = 1.74 Å, R-factor <0.05) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate
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Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate

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